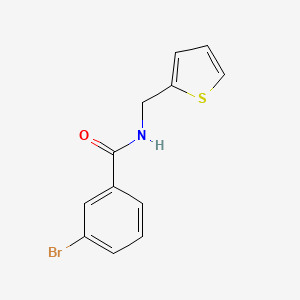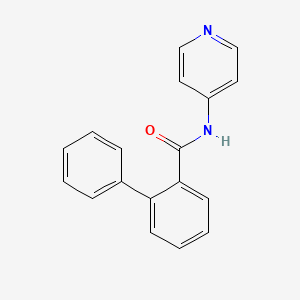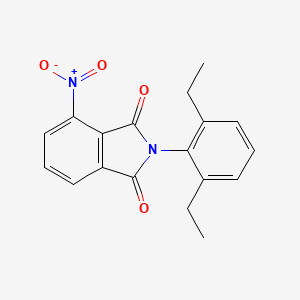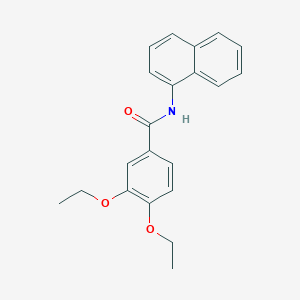
4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学研究应用
4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine has been extensively studied for its potential applications in scientific research. It has been found to be a potent and selective inhibitor of the dopamine transporter, which plays a crucial role in regulating dopamine neurotransmission in the brain. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes, such as addiction, schizophrenia, and Parkinson's disease.
作用机制
The mechanism of action of 4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine involves the inhibition of the dopamine transporter, which leads to an increase in the extracellular concentration of dopamine in the brain. This, in turn, modulates the activity of dopaminergic neurons and affects various physiological and behavioral processes, such as reward, motivation, and motor function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine have been extensively studied in vitro and in vivo. It has been found to increase the release of dopamine in the striatum and prefrontal cortex, which are key regions involved in reward and motivation. It has also been shown to enhance locomotor activity and induce stereotypy in rodents, which are behavioral effects associated with increased dopamine neurotransmission.
实验室实验的优点和局限性
One of the main advantages of using 4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine in lab experiments is its high potency and selectivity for the dopamine transporter. This allows for precise modulation of dopamine neurotransmission and facilitates the study of its role in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability of cells and tissues in vitro and the health of animals in vivo.
未来方向
There are several future directions for the study of 4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine. One area of research is the development of more potent and selective inhibitors of the dopamine transporter, which could lead to the discovery of new therapeutic targets for the treatment of dopamine-related disorders. Another area of research is the investigation of the long-term effects of dopamine modulation on brain function and behavior, which could provide insights into the neurobiological mechanisms underlying addiction and other psychiatric disorders.
Conclusion
In conclusion, 4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine is a valuable tool for studying the role of dopamine in various physiological and pathological processes. Its high potency and selectivity for the dopamine transporter make it a valuable compound for scientific research. However, its potential toxicity and limitations for lab experiments should be taken into consideration when designing experiments. Future research directions include the development of more potent and selective inhibitors of the dopamine transporter and the investigation of the long-term effects of dopamine modulation on brain function and behavior.
合成方法
The synthesis of 4-benzyl-1-(2-chloro-5-nitrobenzyl)piperidine involves the reaction of 2-chloro-5-nitrobenzyl chloride with piperidine in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The yield of this synthesis method is high, and the purity of the final product can be easily achieved through recrystallization.
属性
IUPAC Name |
4-benzyl-1-[(2-chloro-5-nitrophenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-19-7-6-18(22(23)24)13-17(19)14-21-10-8-16(9-11-21)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYDATAHAAXDFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-1-[(2-chloro-5-nitrophenyl)methyl]piperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B5880046.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5880052.png)



![ethyl 2-[(phenoxyacetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5880075.png)




![8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline](/img/structure/B5880122.png)
![2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5880125.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5880131.png)
![N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5880133.png)